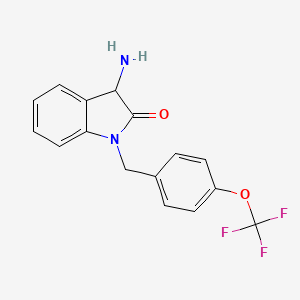

3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

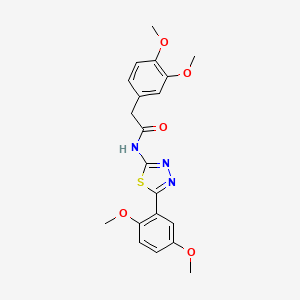

“3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one” is a derivative of indolin-2-one, a family of compounds present in a wide array of bioactive molecules . These compounds have been the focus of much research due to their presence in many synthetic compounds, natural products, and bioactive small molecules .

Synthesis Analysis

The synthesis of indolin-2-one derivatives has been described in various ways, but many do not follow green chemistry principles . A novel synthesis technique for isoindolines/dioxoisoindolines was developed, which involved simple heating and relatively quick solventless reactions . The compounds were then purified using a methodology as green as possible .Molecular Structure Analysis

The molecular structure of “3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one” is similar to that of other indolin-2-one derivatives. These compounds were initially designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one” include simple heating and relatively quick solventless reactions . The compounds were then purified using a methodology as green as possible .Applications De Recherche Scientifique

Pharmaceutical Drug Development

This compound is a valuable scaffold in the synthesis of pharmaceutical drugs due to its nitrogen-containing heterocyclic structure. It’s particularly significant in the development of new structures for pharmaceutical applications, as nitrogen-containing heterocycles are extensively observed in nature and metabolic systems vital for living organisms .

Antimicrobial Agents

The unique structure and properties of 3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one make it a potential candidate for antimicrobial agents. Its ability to form N–C–S linkages in the skeleton has been introduced in the development of antimicrobial drugs .

Agrochemical Industry

In the agrochemical sector, derivatives of this compound are used due to the unique physicochemical properties imparted by the fluorine atom. The trifluoromethoxy group, in particular, is a key structural motif in active agrochemical ingredients, protecting crops from pests .

Anticancer Research

The compound’s role in anticancer research is linked to its presence in scaffolds that exhibit biological activity against cancer cells. The synthesis of these scaffolds using 3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one could lead to the discovery of new drug candidates .

Material Sciences

Due to its structural properties, this compound can be utilized in material sciences, particularly in the development of functional materials that require specific molecular frameworks for enhanced performance .

Organic Catalysts

The compound’s heterocyclic structure makes it suitable for use as an organic catalyst. It can facilitate various chemical reactions, which is essential in both research and industrial applications .

Safety and Hazards

Orientations Futures

The future directions for the research on “3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one” could include further development of green synthesis techniques, in-depth study of its mechanism of action, comprehensive evaluation of its physical and chemical properties, and thorough assessment of its safety and potential hazards. Additionally, in vivo evaluation in relevant disease models could provide valuable insights into its therapeutic potential .

Mécanisme D'action

Target of Action

3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment and the development of new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives have been found to affect a wide range of biological activities , suggesting that they may influence multiple biochemical pathways.

Result of Action

Indole derivatives have been found to possess various biological activities , suggesting that they may have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

3-amino-1-[[4-(trifluoromethoxy)phenyl]methyl]-3H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2O2/c17-16(18,19)23-11-7-5-10(6-8-11)9-21-13-4-2-1-3-12(13)14(20)15(21)22/h1-8,14H,9,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPLHBMUYGJYBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2CC3=CC=C(C=C3)OC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2864768.png)

![4-[(E)-(2-pentoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2864769.png)

![Methyl 2-[6-(2,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2864770.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2864780.png)

![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B2864781.png)

![(2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2864782.png)

![Methyl 3-[(3-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2864783.png)